Bienvenue dans la boutique en ligne BenchChem!

Cyclohexyl(phenyl)methanamine

Medicinal Chemistry ADME Lipophilicity

Accelerate your CNS and asymmetric synthesis programs with Cyclohexyl(phenyl)methanamine (23459-35-0), the racemic primary arylalkylamine scaffold. Unlike simpler benzyl- or cyclohexylamines, its unique cyclohexyl-phenyl core delivers a LogP of ~3.2 and pKa of ~9.3, enabling fine-tuned ADME properties. It is the critical precursor for developing potent triple monoamine reuptake inhibitors (SERT/NET/DAT) and serves as a versatile intermediate for chiral ligand production. Secure this research-grade building block now to ensure reproducible pharmacological and catalytic outcomes.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 23459-35-0
Cat. No. B1610053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(phenyl)methanamine
CAS23459-35-0
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=CC=C2)N
InChIInChI=1S/C13H19N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2
InChIKeyJQCBKIHKSZUZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl(phenyl)methanamine (CAS 23459-35-0) Procurement Guide for Scientific Research


Cyclohexyl(phenyl)methanamine (CAS 23459-35-0), also known as 1-cyclohexyl-1-phenylmethanamine, is a primary arylalkylamine with the molecular formula C13H19N and a molecular weight of 189.3 g/mol . It features a chiral center at the benzylic carbon, combining a cyclohexyl and phenyl substituent, which confers distinct lipophilic and steric properties relative to simpler amines . The compound is commercially available as a racemic mixture and is employed as a versatile building block in medicinal chemistry and organic synthesis, particularly for the development of bioactive molecules and chiral ligands .

Why Substituting Cyclohexyl(phenyl)methanamine with Simpler Analogs Compromises Research Outcomes


While in-class amines like benzylamine (CAS 100-46-9) and cyclohexylamine (CAS 108-91-8) share a primary amine motif, their divergent physicochemical and biological profiles render them unsuitable substitutes for cyclohexyl(phenyl)methanamine in many research contexts . The target compound's bulky cyclohexyl-phenyl core substantially increases lipophilicity (LogP ≈ 3.2–3.3) compared to simpler aliphatic or benzylic amines, which influences membrane permeability and target binding . Furthermore, its specific pKa (∼9.3) differs from that of cyclohexylamine (∼10.7) and benzylamine (∼9.3), affecting protonation state and reactivity under physiological and synthetic conditions . Critically, cyclohexyl(phenyl)methanamine and its derivatives exhibit unique biological activities—including triple monoamine reuptake inhibition and lipase inhibition—that are not recapitulated by simpler analogs, making compound selection essential for reproducible pharmacological and chemical studies .

Quantitative Evidence Differentiating Cyclohexyl(phenyl)methanamine from Key Comparators


Lipophilicity (LogP): Cyclohexyl(phenyl)methanamine vs. Benzylamine and Cyclohexylamine

The target compound exhibits significantly higher lipophilicity than its simpler monocyclic comparators, as quantified by LogP values. This property is critical for predicting membrane permeability and blood-brain barrier penetration in drug discovery programs .

Medicinal Chemistry ADME Lipophilicity

Basicity (pKa): Cyclohexyl(phenyl)methanamine vs. Cyclohexylamine and Benzylamine

The basicity of cyclohexyl(phenyl)methanamine, as measured by its acid dissociation constant (pKa), is intermediate between that of cyclohexylamine and benzylamine, which influences its behavior in acid-base extractions, salt formation, and nucleophilic reactions .

Synthetic Chemistry Reactivity Salt Formation

Triple Monoamine Reuptake Inhibition: N-Methyl Cyclohexyl(phenyl)methanamine Derivative

A derivative of cyclohexyl(phenyl)methanamine, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been characterized as a potent triple reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. This activity profile distinguishes the cyclohexylarylamine chemotype from classical selective serotonin reuptake inhibitors (SSRIs) and other monoaminergic agents.

Neuropharmacology Depression Transporter Inhibition

Lipase Inhibition and Catalytic Activity: Functional Differentiation from Benzylamine

Cyclohexyl(phenyl)methanamine is reported to act as a lipase inhibitor and has been shown to catalyze the conversion of 3,4-dimethoxyphenylethylamine to 3,4-dihydroxyphenylethylamine, a reaction not catalyzed by simpler primary amines like benzylamine .

Biocatalysis Enzyme Inhibition Organic Synthesis

Stereochemical Purity: Access to Enantiopure (S)-Cyclohexyl(phenyl)methanamine

The (S)-enantiomer of cyclohexyl(phenyl)methanamine (CAS 32908-36-4) is commercially available with high optical purity, enabling its use as a chiral building block or ligand in asymmetric catalysis [1]. This contrasts with racemic mixtures of simpler analogs, which often require additional resolution steps.

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Optimal Research and Procurement Scenarios for Cyclohexyl(phenyl)methanamine


Development of Triple Reuptake Inhibitors for CNS Disorders

Medicinal chemists developing novel antidepressants or cognitive enhancers should prioritize cyclohexyl(phenyl)methanamine as a scaffold for designing triple monoamine reuptake inhibitors. The chemotype has demonstrated balanced nanomolar potency at SERT, NET, and DAT in vitro, with promising brain penetration and in vivo efficacy [1].

Synthesis of Chiral Ligands for Asymmetric Catalysis

Process chemists requiring enantiopure chiral ligands for asymmetric hydrogenation or C–C bond formation should procure the (S)-enantiomer (CAS 32908-36-4). Its high optical purity (≥98% ee) ensures reproducible stereochemical outcomes in catalytic reactions, making it a valuable tool for pharmaceutical manufacturing [2].

Biocatalysis and Enzyme Inhibition Studies

Researchers investigating lipase-mediated pathways or developing biocatalytic methods for selective demethylation reactions can utilize cyclohexyl(phenyl)methanamine as both a lipase inhibitor and a catalyst. Its dual functionality distinguishes it from simpler amines and provides a unique reagent for metabolic and enzymatic studies .

Physicochemical Property Optimization in Drug Design

Computational chemists and medicinal chemists aiming to modulate lipophilicity (LogP) and basicity (pKa) in lead optimization can employ cyclohexyl(phenyl)methanamine as a building block. Its LogP of ~3.2 and pKa of 9.3 offer a distinct balance of membrane permeability and protonation state compared to simpler amines, enabling fine-tuning of ADME properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexyl(phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.